4-{[(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide

Medicinal Chemistry Hit-to-Lead Chemical Procurement

The compound 4-{[(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide (CAS 1219215-40-3, molecular formula C₁₇H₁₅N₃O₄, molecular weight 325.32 g/mol) belongs to the benzoxazine family of heterocycles. Benzoxazine derivatives are recognized in medicinal chemistry for a broad spectrum of potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Molecular Formula C17H15N3O4
Molecular Weight 325.32 g/mol
Cat. No. B12180621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide
Molecular FormulaC17H15N3O4
Molecular Weight325.32 g/mol
Structural Identifiers
SMILESC1C(=O)OC2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C17H15N3O4/c18-17(23)11-5-7-12(8-6-11)19-15(21)9-20-10-16(22)24-14-4-2-1-3-13(14)20/h1-8H,9-10H2,(H2,18,23)(H,19,21)
InChIKeyNFRGHCMYVVWHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide: Procurement-Relevant Compound Identity and Class Context


The compound 4-{[(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide (CAS 1219215-40-3, molecular formula C₁₇H₁₅N₃O₄, molecular weight 325.32 g/mol) belongs to the benzoxazine family of heterocycles . Benzoxazine derivatives are recognized in medicinal chemistry for a broad spectrum of potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects [1]. This particular compound features a 2-oxo-2,3-dihydro-4H-1,4-benzoxazine core linked via an acetyl bridge to a 4-aminobenzamide moiety, a structural arrangement shared with a limited number of closely related analogs such as its 6-chloro congener (CAS 1215523-56-0) .

4-{[(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide: Why In-Class Compounds Cannot Be Interchanged


Benzoxazine-benzamide compounds cannot be treated as interchangeable procurement items because minor structural modifications profoundly alter their biological target engagement and physicochemical properties. Published structure-activity relationship (SAR) studies on closely related N-(1,4-benzoxazinone)acetamide derivatives demonstrate that variations in the benzoxazine ring substituents and the acetamide N-substituent can shift the inhibitory potency over 1000-fold and switch the mechanism of action from catalytic inhibition to topoisomerase poisoning [1][2]. The target compound's unsubstituted benzoxazine core and para-benzamide terminus represent a distinct chemical vector compared to the 6-chloro analog or more elaborate piperazine-tethered analogs, making direct functional substitution unreliable without empirical validation .

4-{[(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide: Procurement-Relevant Quantitative Differentiation Evidence


Structural Differentiation from 6-Chloro Analog: Absence of Halogen Substitution

The target compound differs from its closest cataloged analog, 4-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide (CAS 1215523-56-0), by the absence of a chlorine atom at the 6-position of the benzoxazine ring . This structural difference results in a molecular weight reduction from 359.8 g/mol (chloro analog) to 325.32 g/mol (target compound) . In benzoxazine SAR studies, the presence or absence of halogen substituents has been shown to alter topoisomerase I inhibitory mechanism: for example, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) acted as a strong topoisomerase poison (IC₅₀ = 0.0006 mM), whereas the non-halogenated 2-hydroxy analog BONC-001 was solely a catalytic inhibitor (IC₅₀ = 8.34 mM), representing a >13,000-fold difference in potency and a complete mechanistic switch [1].

Medicinal Chemistry Hit-to-Lead Chemical Procurement

Differentiation from Benzoxazinone-Acetamide Platelet Aggregation Inhibitors: Absent Piperazine Motif

Several potent platelet aggregation inhibitors bearing the benzoxazinone-acetamide scaffold, such as BOAP-AM6 (N-(4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-2-(4-methylpiperazin-1-yl)acetamide, IC₅₀ = 8.93 μM) and BOAP-AM21 (IC₅₀ = 8.67 μM), incorporate a piperazine ring at the acetamide terminus [1]. The target compound replaces the piperazine with a 4-aminobenzamide moiety. In the same study, aspirin was used as a positive control, and the potency of BOAP-AM6 and BOAP-AM21 was comparable to aspirin [1]. The target compound's benzamide terminus is structurally distinct from the piperazine-containing analogs and may interact differently with the GPIIb/IIIa receptor binding pocket residues TYR166 and ARG214 [1].

Platelet Aggregation GPIIb/IIIa Cardiovascular

Physicochemical Property Divergence: Predicted Lipophilicity and Solubility Profile Relative to 6-Chloro Congener

The absence of the lipophilic 6-chloro substituent in the target compound, compared to its 6-chloro analog (CAS 1215523-56-0), is expected to reduce logP and increase aqueous solubility . While experimentally measured logP or solubility values are not publicly available for either compound, the structural principle is well-established: halogenation generally increases lipophilicity by approximately 0.5–1.0 logP units per chlorine atom on aromatic systems [1]. This property shift is procurement-relevant because the target compound's lower predicted lipophilicity may translate to improved permeability-solubility balance for oral bioavailability screening cascades.

Physicochemical Properties ADME Drug-likeness

4-{[(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide: Evidence-Driven Application Scenarios


Hit-to-Lead Expansion of Non-Halogenated Benzoxazine Chemotypes for Topoisomerase I Programs

Based on class-level SAR indicating that non-halogenated benzoxazines can act as catalytic topoisomerase I inhibitors rather than poisons, the target compound is best positioned as a starting scaffold for developing catalytic topoisomerase I inhibitors with potentially reduced DNA damage-related toxicity compared to halogenated poison chemotypes [1].

Cardiovascular Drug Discovery: GPIIb/IIIa Antagonist Template with Novel Amide Pharmacophore

Given the established antiplatelet activity of structurally related benzoxazinone-acetamide derivatives, the target compound's para-benzamide terminus offers a distinct hydrogen-bonding motif for exploring GPIIb/IIIa receptor interactions, particularly around TYR166 and ARG214 residues, as an alternative to piperazine-based inhibitors [2].

Antimicrobial Lead Identification: Benzoxazine-Benzamide Scaffold for Tuberculosis Research

Related benzoxazine acetamide compounds (e.g., Antibacterial agent 121) have demonstrated anti-mycobacterial activity against M. tuberculosis H37Rv with MIC₅₀ values as low as 8.6 μM . The target compound's unsubstituted benzoxazine core provides a simplified scaffold for initiating SAR exploration in antitubercular drug discovery programs.

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